molecular formula C23H18FN3O4S B2579227 Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-24-8

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2579227
CAS No.: 851948-24-8
M. Wt: 451.47
InChI Key: TYYHFNUXYKQFSI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 3-fluorobenzamide group, a p-tolyl moiety, and an ethyl carboxylate ester. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, which may influence its electronic properties, solubility, and biological activity. The compound’s crystallographic analysis would typically employ programs like SHELX for refinement and structure determination, as these tools are widely used for small-molecule crystallography .

Properties

IUPAC Name

ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-5-4-6-15(24)11-14)18(17)22(29)27(26-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYHFNUXYKQFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound features a unique thieno[3,4-d]pyridazine core, characterized by its ethyl ester group and various aromatic substituents, including a fluorobenzamide and a p-tolyl group. Its molecular formula is C19H18FN3O3S, with a molecular weight of approximately 421.48 g/mol. The structural characteristics of this compound contribute significantly to its biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Recent studies indicate that this compound exhibits promising biological activities, particularly as an enzyme inhibitor and in interactions with various biological targets. The compound's unique structural features enhance its efficacy in biological assays, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to inhibition or modulation of enzyme activity, which is crucial for therapeutic applications. The binding affinity and selectivity towards these targets can be assessed through biochemical assays and molecular modeling techniques.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique position in terms of biological activity:

Compound NameStructure FeaturesBiological Activity
Pyrimidothienopyridazine derivativesSimilar thieno[3,4-d]pyridazine coreComparable enzyme inhibition
Indole derivativesContains indole ring systemsSignificant anti-cancer properties
Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateEthoxy substitution instead of fluorineDifferent binding profiles

This table illustrates how the specific functional groups in this compound differentiate it from other compounds and influence its biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Cytotoxicity Assays : In vitro assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways related to cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

Compounds such as 2-amino-3-benzoylthiophenes share a thiophene backbone but lack the pyridazine ring and fluorine substituent. Studies show that 2-amino-3-benzoylthiophenes act as allosteric enhancers of adenosine A₁ receptors, increasing agonist binding by stabilizing the receptor’s active conformation .

Property Ethyl 5-(3-fluorobenzamido)-...pyridazine-1-carboxylate 2-Amino-3-benzoylthiophenes
Core Structure Thieno[3,4-d]pyridazine Thiophene
Functional Groups 3-Fluorobenzamido, p-tolyl, ethyl carboxylate Benzoyl, amino
Receptor Interaction Not reported A₁ adenosine receptor enhancer
Solubility (Predicted) Moderate (polar ester group) Low (hydrophobic benzoyl)

High-Energy Density Materials (HEDMs)

While unrelated to biological activity, compounds like 3,4-dinitrofuroxanofuroxan (DNTF) and 3,4-bis(4′-aminofurazano-3′)furoxan (DATF) share fused heterocyclic frameworks. DATF exhibits a density of 1.795 g/cm³, thermal stability up to 260°C, and low friction sensitivity (8% at 90°), making it suitable for explosives .

Property Ethyl 5-(3-fluorobenzamido)-...pyridazine-1-carboxylate DATF
Thermal Stability Not reported 260°C (decomposition)
Density ~1.3–1.5 g/cm³ (estimated) 1.795 g/cm³
Application Scope Potential medicinal chemistry High-energy explosives

Pyridazine Derivatives

Pyridazine-based compounds often exhibit diverse bioactivity. For example, SHELX-refined pyridazine structures are common in crystallography due to their planar geometry . The fluorine substituent in the target compound may enhance membrane permeability compared to non-fluorinated analogues, as seen in fluorinated pharmaceuticals.

Research Findings and Limitations

  • Receptor Specificity: Unlike 2-amino-3-benzoylthiophenes, the target compound’s adenosine receptor interaction remains unstudied.
  • Synthetic Challenges: The multi-step synthesis of fused thieno-pyridazine systems may limit scalability compared to simpler thiophene derivatives.
  • Thermal Behavior : While DATF and DNTF prioritize thermal stability for explosives, the target compound’s stability under physiological conditions (e.g., pH, temperature) requires further investigation.

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